2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone
Description
This compound features a 4-chloroindole moiety linked via an ethanone bridge to a piperazine ring substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. The sulfone group in the tetrahydrothiophene imparts strong electron-withdrawing properties, enhancing metabolic stability and influencing electronic interactions with biological targets. Its molecular formula is C₁₉H₂₁ClN₄O₃S, with a molecular weight of 420.91 g/mol (estimated from analogs in ).
Properties
Molecular Formula |
C18H22ClN3O3S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H22ClN3O3S/c19-16-2-1-3-17-15(16)4-6-22(17)12-18(23)21-9-7-20(8-10-21)14-5-11-26(24,25)13-14/h1-4,6,14H,5,7-13H2 |
InChI Key |
PLORPRQORVPURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone ()
- Key Difference : Chlorine at position 6 of the indole instead of position 3.
- Impact : Positional isomerism may alter steric and electronic interactions with receptors. For example, 4-chloro substitution is common in serotonin receptor antagonists (), while 6-chloro derivatives are less studied.
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone (CID 3059063, )
- Structure : Features a 4-fluorophenyl group on the indole (3-position) and a 4-chlorophenyl-substituted piperazine.
- Impact : Fluorine enhances metabolic stability and lipophilicity compared to chlorine. The indole substitution at position 3 (vs. 1 in the target compound) may reduce steric hindrance, improving binding to targets like 5-HT receptors .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-1-[4-(4-chlorophenyl)-1-piperazinyl]ethanone ()
- Structure : Incorporates a 4-chlorobenzyl group on the indole and a 4-chlorophenylpiperazine.
Functional Group Variations
Piperazine vs. Piperidine Derivatives
- Example: 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone () Structure: Replaces piperazine with piperidine and introduces a benzoxazole moiety. Impact: Piperidine is less basic than piperazine, altering pharmacokinetics. Benzoxazole’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites .
Sulfone vs. Acetylated Piperazine
- Example: 1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone () Structure: Acetylated piperazine and phenyl-substituted indole.
Pharmacological and Physicochemical Properties
5-HT6 Receptor Antagonists ()
- Analogs like 3a and 3f () show nanomolar affinity for 5-HT6 receptors.
- Target Compound : The sulfone group may enhance stability, but the 4-chloroindole’s positional effects on receptor binding remain untested.
p97 ATPase Inhibitors ()
- While unrelated structurally, piperazine-indole hybrids in demonstrate the scaffold’s versatility. The target compound’s sulfone group could modulate ATPase inhibition if tested.
Physicochemical Data
*LogP estimated using fragment-based methods.
Biological Activity
The compound 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.89 g/mol . The structure features an indole moiety, a piperazine ring, and a tetrahydrothiophene group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2S |
| Molecular Weight | 363.89 g/mol |
| IUPAC Name | 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The indole structure is often associated with serotonin receptor modulation, while the piperazine and tetrahydrothiophene components may enhance binding affinity and selectivity towards these targets.
Potential Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an antagonist or agonist at various serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the indole moiety is particularly significant as it has been linked to the inhibition of tumor growth in various cancer models.
Antimicrobial Effects
The tetrahydrothiophene component suggests potential antimicrobial activity , as compounds containing sulfur heterocycles are known for their effectiveness against bacterial strains. Preliminary studies indicate that this compound may inhibit the growth of certain pathogenic bacteria.
Neuropharmacological Effects
Given its structure, there is potential for neuropharmacological effects. Compounds that influence serotonin pathways are often explored for their roles in treating depression and anxiety disorders.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on compounds similar to 2-(4-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone:
- Antitumor Efficacy : A study demonstrated that a related indole-based compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways (Tesei et al., 2019).
- Antimicrobial Activity : Research on thienopyridine derivatives showed promising results against Gram-positive bacteria, suggesting that modifications to the tetrahydrothiophene structure could enhance antimicrobial potency (PMC10918660).
- Neuropharmacological Studies : Investigations into serotonin receptor interactions revealed that similar compounds can modulate neurotransmitter systems, providing insights into their potential use in treating mood disorders (Frontiers in Chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
